
Ethyl 1-methyl-1H-indazole-5-carboxylate
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Description
Ethyl 1-methyl-1H-indazole-5-carboxylate (CAS: 1314398-37-2) is a heterocyclic compound featuring an indazole core substituted with a methyl group at the 1-position and an ethyl ester at the 5-position. Its molecular formula is $ \text{C}{11}\text{H}{12}\text{N}2\text{O}2 $, with a molecular weight of 204.23 g/mol.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 1-Methyl-1H-Indazole-5-Carboxylate
- Structural Difference : Replaces the ethyl ester with a methyl ester (CAS: 1092351-82-0).
- Reactivity : In palladium-catalyzed oxidative arylation reactions, Mthis compound yielded C3-arylated products at 51% efficiency, slightly higher than its ethyl counterpart (45%) under identical conditions. This suggests the ethyl group may introduce steric hindrance or electronic effects that marginally reduce reactivity .
- Commercial Availability : Available at 97% purity, priced at €20.00/g (1g scale), compared to the ethyl variant, which is less commonly listed in commercial catalogs .
Ethyl 1-[3-(1H-Imidazol-1-yl)Propyl]-1H-Benzimidazole-5-Carboxylate
- Core Heterocycle : Features a benzimidazole ring instead of indazole.
- Biological Relevance : Benzimidazole derivatives are widely studied for antiparasitic and anticancer applications, whereas indazole derivatives like this compound are explored for kinase inhibition and anti-inflammatory properties .
- Synthesis Complexity : The benzimidazole derivative requires multi-step synthesis with functionalization at the 1-position, whereas the indazole variant is simpler to derivatize due to fewer steric constraints .
Methyl 1H-Imidazole-5-Carboxylate (CAS: 17325-26-7)
- Heteroatom Arrangement : Contains an imidazole ring (two adjacent nitrogen atoms) versus the fused benzene-pyrazole system in indazole.
- Electronic Properties: The imidazole ring has a lower aromatic stabilization energy, making it more reactive in electrophilic substitutions.
Data Tables
Table 1: Structural and Commercial Comparison
Compound Name | CAS Number | Molecular Weight (g/mol) | Purity (%) | Price (1g) | Core Structure |
---|---|---|---|---|---|
This compound | 1314398-37-2 | 204.23 | N/A | N/A | Indazole |
Mthis compound | 1092351-82-0 | 190.18 | 97.00 | €20.00 | Indazole |
Methyl 1H-imidazole-5-carboxylate | 17325-26-7 | 140.13 | N/A | N/A | Imidazole |
Table 2: Reactivity in Palladium-Catalyzed Arylation
Compound | Reaction Position | Yield (%) | Notes |
---|---|---|---|
This compound | C3 | 45 | Ethyl ester introduces steric effects |
Mthis compound | C3 | 51 | Higher yield due to smaller ester group |
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 1-methylindazole-5-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)7-12-13(10)2/h4-7H,3H2,1-2H3 |
InChI Key |
VYRCDLNTVKLSFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=C2)C |
Origin of Product |
United States |
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